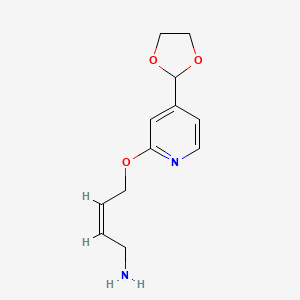

(Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine is an organic compound that features a unique combination of functional groups, including a pyridine ring, a dioxolane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 2-bromopyridine, undergoes a nucleophilic substitution reaction with 1,3-dioxolane in the presence of a base such as potassium carbonate to form 4-(1,3-dioxolan-2-yl)pyridine.

Allylation: The intermediate is then subjected to an allylation reaction using allyl bromide and a palladium catalyst to introduce the but-2-en-1-amine moiety.

Hydrogenation: The final step involves the selective hydrogenation of the double bond to yield the (Z)-isomer of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can target the pyridine ring or the double bond, leading to the formation of saturated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide are commonly used.

Major Products:

Oxidation: Formation of oxides or imines.

Reduction: Formation of saturated derivatives.

Substitution: Introduction of various functional groups onto the pyridine ring.

Chemistry:

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

Materials Science: The compound can be incorporated into polymers or materials to impart specific properties such as conductivity or stability.

Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane and pyridine rings can facilitate binding to active sites, while the amine group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

(E)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine: The (E)-isomer differs in the configuration of the double bond, which can affect its reactivity and binding properties.

4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)butan-1-amine: This compound lacks the double bond, resulting in different chemical and physical properties.

Uniqueness: The (Z)-isomer’s unique configuration and combination of functional groups make it distinct from its analogs. Its specific geometry can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

(Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine, also known by its CAS number 118289-21-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H18N2O5, with a molecular weight of approximately 366.37 g/mol. The compound features a dioxolane ring and a pyridine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O5 |

| Molecular Weight | 366.37 g/mol |

| CAS Number | 118289-21-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit kinase inhibition properties. Kinases are crucial in signaling pathways associated with cancer progression and other diseases.

Kinase Inhibition

In a study evaluating various compounds for their kinase inhibitory activities, it was found that certain derivatives of pyridine exhibited significant inhibition against kinases such as TRKA (NTRK1), DYRK1A/1B, and CK1δ. These kinases are implicated in cancer cell proliferation and survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that the compound exhibits cytotoxic effects. For instance, the sulforhodamine B (SRB) assay revealed that derivatives of this compound showed IC50 values in the micromolar range against various cancer cell lines .

- Mechanistic Insights : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest in cancer cells. This is supported by findings that show increased levels of pro-apoptotic markers upon treatment with related compounds .

Other Biological Activities

In addition to its anticancer properties, (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amines may exhibit other pharmacological activities such as anti-inflammatory and antimicrobial effects, although further research is needed to elucidate these potential benefits.

Case Studies

Several case studies have highlighted the efficacy of compounds related to (Z)-4-(...) in clinical settings:

- Clinical Trials : Clinical trials assessing the efficacy of similar pyridine-based compounds have shown promising results in reducing tumor size in patients with specific types of cancers .

- Comparative Studies : Comparative studies against standard chemotherapy agents have indicated that these compounds may offer a favorable therapeutic index due to their selective targeting of cancerous cells while sparing normal cells .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(Z)-4-[4-(1,3-dioxolan-2-yl)pyridin-2-yl]oxybut-2-en-1-amine |

InChI |

InChI=1S/C12H16N2O3/c13-4-1-2-6-15-11-9-10(3-5-14-11)12-16-7-8-17-12/h1-3,5,9,12H,4,6-8,13H2/b2-1- |

InChI Key |

ZJADTXIJZCYVQP-UPHRSURJSA-N |

Isomeric SMILES |

C1COC(O1)C2=CC(=NC=C2)OC/C=C\CN |

Canonical SMILES |

C1COC(O1)C2=CC(=NC=C2)OCC=CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.